L-Thyroxine sodium xhydrate
Description
Structure
2D Structure
Properties
CAS No. |
25416-65-3 |
|---|---|
Molecular Formula |
C15H12I4NNaO5 |
Molecular Weight |
816.87 g/mol |
IUPAC Name |
sodium;4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenolate;hydrate |
InChI |
InChI=1S/C15H11I4NO4.Na.H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;1H2/q;+1;/p-1/t12-;;/m0../s1 |
InChI Key |
ANMYAHDLKVNJJO-LTCKWSDVSA-M |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N.O.[Na] |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.O.[Na] |
Other CAS No. |
31178-59-3 55-03-8 |
Pictograms |
Health Hazard |
Synonyms |
3,5,3',5'-Tetraiodothyronine Berlthyrox Dexnon Eferox Eltroxin Eltroxine Euthyrox Eutirox L Thyrox L Thyroxin beta L Thyroxin Henning L Thyroxine L Thyroxine Roche L-3,5,3',5'-Tetraiodothyronine L-Thyrox L-Thyroxin beta L-Thyroxin Henning L-Thyroxine L-Thyroxine Roche Lévothyrox Levo T Levo-T Levothroid Levothyroid Levothyroxin Deladande Levothyroxin Delalande Levothyroxine Levothyroxine Sodium Levoxine Levoxyl Novothyral Novothyrox O-(4-Hydroxy-3,5-diiodophenyl) 3,5-diiodo-L-tyrosine O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodotyrosine Oroxine Sodium Levothyroxine Synthroid Synthrox T4 Thyroid Hormone Thevier Thyrax Thyroid Hormone, T4 Thyroxin Thyroxine Tiroidine Tiroxina Leo Unithroid |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Precursors
Chemical Synthesis Pathways for Levothyroxine Sodium and Related Intermediates
The industrial production of levothyroxine is achieved through chemical synthesis, with L-tyrosine being a common starting material. wikipedia.org Over the years, synthetic routes have evolved from early methods to more refined processes aimed at improving yield and purity.
One of the foundational methods for synthesizing levothyroxine was developed by Chalmers and colleagues. quora.com This multi-step process, while historically significant, is known for low-yielding steps and the use of now-outdated reagents. nih.govconsensus.app A general overview of such a pathway involves several key transformations:
Nitration of L-tyrosine: The initial step involves the nitration of the amino acid L-tyrosine. e-journals.ingoogle.com
Protection of Functional Groups: The amino and carboxyl groups of the nitrated tyrosine are then protected to prevent unwanted side reactions in subsequent steps. google.com This often involves N-acetylation and esterification. e-journals.in
Oxidative Coupling: A crucial step is the coupling of the protected dinitro-tyrosine derivative with another molecule, such as p-methoxyphenol, to form a diphenylether intermediate. e-journals.in
Reduction of Nitro Groups: The nitro groups on the diphenyl ether intermediate are then reduced to amino groups. google.com
Diazotization and Iodination: The resulting diamine compound undergoes diazotization followed by iodination to introduce the iodine atoms onto the aromatic rings. e-journals.ingoogle.com
Demethylation and Hydrolysis: The protective groups are removed, which includes demethylation of the ether and hydrolysis of the ester and amide groups. e-journals.ingoogle.com
Final Iodination: The final step is the iodination of the resulting 3,5-diiodothyronine (B1216456) to yield levothyroxine. e-journals.ingoogle.com
Another innovative approach involves the use of a 3,5-diiodo L-tyrosine copper complex and a novel bis(p-anisyl)iodonium iodide intermediate. google.comgoogle.com This process is reported to be more economically and industrially feasible, reducing the number of synthetic steps and increasing the product yield. google.comgoogle.com This method can produce highly pure levothyroxine sodium (99.9%) with very low levels of liothyronine (B1675554) impurity (0.04%). google.comgoogle.com
The following table summarizes some of the key chemical precursors and intermediates involved in various synthetic pathways for levothyroxine.
| Precursor/Intermediate | Role in Synthesis | Reference |
| L-Tyrosine | Starting material for many synthetic routes. | wikipedia.orgconsensus.app |
| 3,5-Dinitro-N-acetyl-L-tyrosine ethyl ester | An intermediate formed after nitration, N-acetylation, and esterification of L-tyrosine. | e-journals.in |
| p-Methoxyphenol | A coupling partner for the dinitro-tyrosine derivative to form the diphenyl ether linkage. | e-journals.in |
| 3,5-Diiodothyronine | An immediate precursor to levothyroxine, which is iodinated in the final step. | e-journals.inchemicalbook.com |
| 3,5-Diiodo L-Tyrosine copper complex | An intermediate in an improved synthesis process designed to increase yield and reduce steps. | google.comgoogle.com |
| Bis(p-anisyl)iodonium Iodide | A novel reagent used in a coupling reaction to improve the efficiency and purity of the synthesis. | google.comgoogle.com |
Biosynthetic and Bio-mimetic Approaches to Thyroxine Production
In nature, thyroxine is synthesized within the thyroid gland in a complex process involving the large glycoprotein (B1211001) thyroglobulin. reactome.orgslideshare.nethumantechnopole.it This biosynthetic pathway serves as an inspiration for biomimetic and enzymatic approaches to thyroxine production.
The key steps in the natural biosynthesis of thyroxine are:
Iodide Uptake: Iodide from the bloodstream is actively transported into the thyroid follicular cells. reactome.orgqiagen.comnih.gov
Oxidation of Iodide: The enzyme thyroid peroxidase (TPO) oxidizes iodide to a more reactive form of iodine. slideshare.netnih.gov TPO plays a crucial role in multiple steps of thyroxine synthesis. youtube.com
Iodination of Tyrosine Residues: The oxidized iodine is incorporated into tyrosine residues within the thyroglobulin protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT). reactome.orgslideshare.netyoutube.com
Coupling Reaction: TPO also catalyzes the coupling of these iodinated tyrosine residues. The coupling of two DIT molecules forms thyroxine (T4), while the coupling of one MIT and one DIT forms triiodothyronine (T3). reactome.orgqiagen.comyoutube.com
Release of Hormones: The thyroglobulin protein is then proteolyzed by lysosomal enzymes, releasing the newly synthesized T4 and T3 into the bloodstream. nih.govyoutube.com
Inspired by this natural process, researchers have investigated biomimetic approaches to synthesize thyroxine. cdnsciencepub.comcdnsciencepub.com These studies often involve the oxidative coupling of 3,5-diiodotyrosine or its derivatives. cdnsciencepub.com One proposed mechanism involves the formation of an aryloxydienone intermediate, followed by an elimination reaction. cdnsciencepub.com Model reactions have demonstrated the non-enzymatic conversion of diiodotyrosine to thyroxine under specific conditions, such as at neutral pH in the presence of certain metal ions and oxygen. researchgate.net These biomimetic studies provide insights into the chemical mechanisms of thyroxine formation and can lead to the development of novel synthetic methods for thyroxine and its analogs. cdnsciencepub.comcdnsciencepub.com
Synthesis and Derivatization of Levothyroxine-Related Chemical Entities for Research Purposes
The synthesis and derivatization of levothyroxine and related compounds are crucial for various research applications, including the development of analytical methods and the study of structure-activity relationships.
For analytical purposes, derivatization of levothyroxine is often employed to enhance its detection in techniques like high-performance liquid chromatography (HPLC). nih.govijpsnonline.com For instance, pre-column derivatization with fluorogenic reagents such as 9-anthroylnitrile can be used to create fluorescent derivatives of levothyroxine, allowing for highly sensitive detection. nih.gov Another approach involves derivatization with dansyl chloride to improve sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. acs.org
Furthermore, the synthesis of potential impurities of levothyroxine is important for pharmaceutical quality control. e-journals.in These impurities can arise during the manufacturing process or upon storage. e-journals.in Researchers have synthesized and characterized several potential impurities, including N-formyl-T4, N-acyl-T4, and T4-amine O-methyl. e-journals.in The synthesis of these compounds allows for their use as reference standards in analytical methods to ensure the purity of the final drug product.
In the realm of drug discovery and development, the synthesis of levothyroxine derivatives is a key strategy. For example, ionic liquid forms of levothyroxine have been created by combining it with cations like choline (B1196258) or 1-(2-hydroxyethyl)-3-methylimidazolium. mdpi.comresearchgate.net These studies aim to improve properties such as solubility and bioavailability. mdpi.comresearchgate.net The synthesis of such derivatives allows for the investigation of how modifications to the levothyroxine structure impact its physicochemical and biological properties. mdpi.com
Molecular Structure, Polymorphism, and Solid State Characteristics
Spectroscopic and Diffraction-Based Structural Elucidation of Crystalline Forms
A variety of analytical techniques are employed to probe the intricate structural details of levothyroxine sodium's crystalline forms.
X-ray diffraction (XRD) is a cornerstone technique for determining the crystal structure of solid materials. Studies on levothyroxine sodium pentahydrate have utilized synchrotron powder diffraction data to refine its room-temperature crystal structure. cambridge.orgresearchgate.netcambridge.org The pentahydrate form crystallizes in the triclinic space group P1. cambridge.orgresearchgate.netcambridge.org The lattice parameters for the pentahydrate have been determined as a = 8.2489(4) Å, b = 9.4868(5) Å, c = 15.8298(6) Å, α = 84.1387(4)°, β = 83.1560(3)°, and γ = 85.0482(3)°. cambridge.orgresearchgate.netcambridge.org
The transition from the pentahydrate to the monohydrate form is a critical aspect of its stability. Levothyroxine sodium pentahydrate can lose four water molecules to form levothyroxine sodium monohydrate under specific conditions, such as at 40°C and 0% relative humidity for 3 hours. acs.org This dehydration process leads to changes in the crystal lattice. nih.gov The formation of the monohydrate is considered undesirable in drug products due to its potential for high reactivity. acs.org In fact, the physical instability of the solid-state, particularly the dehydration to the monohydrate, is thought to precede chemical instability and degradation of the active pharmaceutical ingredient. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 8.2489(4) |
| b (Å) | 9.4868(5) |
| c (Å) | 15.8298(6) |
| α (°) | 84.1387(4) |
| β (°) | 83.1560(3) |
| γ (°) | 85.0482(3) |
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for distinguishing between different polymorphic forms of a substance. It provides detailed information about the local chemical environment of atoms within the crystal lattice. For different polymorphs of thyroxine, 13C ssNMR spectra show significant differences in chemical shifts, particularly for the Cα, Cβ, and C7 atoms, indicating different arrangements of the carboxylate and amino groups in the various forms. researchgate.net
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the functional groups and molecular vibrations within a crystal. The infrared spectrum of levothyroxine sodium can be considered a "fingerprint" for its identification. pensoft.net Specific peaks in the FTIR spectrum can be assigned to different functional groups. pensoft.net For instance, a peak at 1409 cm-1 corresponding to the C=C bond has been used for quantification. pensoft.netdoaj.org
Raman spectroscopy has also been employed to study the conformational changes of thyroxine. nih.gov The Raman spectra of thyroid tissue reveal several main peaks, including one at 563 cm−1 which is associated with the C-I stretch in iodine compounds. nih.gov
| Wavenumber (cm-1) | Assignment | Technique |
|---|---|---|
| 1409 | C=C stretching | FTIR |
| 563 | C-I stretching | Raman |
Thermophysical Characterization of Hydrate (B1144303) Forms and Phase Transitions
Thermal analysis techniques are crucial for understanding the behavior of levothyroxine sodium hydrates upon heating, including phase transitions and dehydration processes.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental thermal analysis techniques. The DSC thermogram of levothyroxine sodium pentahydrate shows two exothermic events around 120°C and 159°C, which may correspond to the loss of moisture, and an endothermic event at approximately 209°C. nih.gov TGA profiles indicate an initial weight loss of about 10%, corresponding to the total moisture content, including the water of hydration in the pentahydrate form. nih.gov The dehydration of levothyroxine sodium salt hydrate is also evident in thermal analysis, with a mass loss of approximately 4.30% observed up to 90°C in some studies. nih.gov
| Technique | Observation | Temperature (°C) |
|---|---|---|
| DSC | Exotherm (Moisture Loss) | 120 |
| Exotherm (Moisture Loss) | 159 | |
| Endotherm | 209 | |
| TGA | Initial Weight Loss (Moisture) | Up to ~100 |
Hot-Stage Microscopy (HSM) allows for the direct visual observation of physical changes in a material as a function of temperature. This technique is valuable for studying the desolvation (including dehydration) of crystalline solids. nih.gov For levothyroxine sodium pentahydrate, HSM can be used to visually monitor the dehydration process and the transformation to the monohydrate form. acs.org The release of water and any subsequent melting or decomposition can be observed in real-time. nih.gov
Interconversion Dynamics and Dehydration Phenomena
Kinetics and Mechanisms of Levothyroxine Sodium Pentahydrate Dehydration to Monohydrate
The conversion of levothyroxine sodium pentahydrate to the monohydrate is a significant transformation that impacts the stability of the drug. researchgate.net This dehydration process is not a simple loss of water but a complex phenomenon involving kinetics and distinct mechanistic steps. The physical instability of the solid-state form often precedes chemical degradation. researchgate.netnih.gov
The dehydration of levothyroxine sodium pentahydrate (LSP) can occur under realistic storage conditions, for instance, at 40°C and 0% relative humidity (RH) for just three hours, where it loses four of its five water molecules to form levothyroxine sodium monohydrate (LSM). nih.govconsensus.appumn.edu The mechanism for this degradation is hypothesized to involve the dehydration of the crystal hydrate, which then allows for oxidation of the active pharmaceutical ingredient (API) through the channels vacated by the water molecules. researchgate.netnih.gov
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), have been instrumental in elucidating the dehydration process. TGA shows that the dehydration of the pentahydrate occurs in two distinct steps, indicating that the water molecules are located in different energetic environments within the crystal lattice. researchgate.net A total weight loss of approximately 9.5% to 10% between 35°C and 103°C corresponds to the loss of all five water molecules. nih.govmdpi.com DSC thermograms of the pentahydrate show exothermic events that may correspond to the loss of water molecules from the hydrate form. nih.gov
The kinetics of solid-state degradation have been described as following a biphasic first-order model, with a more rapid phase of decomposition occurring initially. nih.gov This initial instability is a crucial factor to consider during manufacturing and storage.
Impact of Water Activity and Relative Humidity on Crystal Structure Stability
The stability of levothyroxine sodium's crystal structure is highly sensitive to ambient water activity and relative humidity (RH). nih.gov The pentahydrate and monohydrate forms exist in a delicate balance, with environmental moisture being the determining factor for which crystalline form is more stable.
Levothyroxine sodium pentahydrate is known to lose water molecules at temperatures like 25°C and 40°C when the relative humidity drops below 30%. nih.gov Studies have shown that levothyroxine sodium pentahydrate gradually loses one water molecule as the RH is decreased from 90% to 15% at 40°C, a characteristic of nonstoichiometric hydrates. nih.govconsensus.appumn.edu At very low humidity (e.g., 4-6% RH), storage at room temperature or 40°C leads to changes in the crystal lattice, specifically a decrease in the d-spacing of certain crystallographic planes. researchgate.netnih.gov
Conversely, the dehydration process can be reversible. The monohydrate form can revert to the pentahydrate when exposed to higher humidity conditions, highlighting the dynamic nature of the crystal structure. researchgate.net This underscores the critical need for controlled storage environments to prevent unwanted phase transformations. uri.edujuniperpublishers.com Interestingly, some research suggests that levothyroxine is more stable in high humidity conditions where its water molecules are maintained, as opposed to dry conditions where dehydration can lead to instability. juniperpublishers.comresearchgate.net
The interaction with excipients can also influence the hydration state. For instance, in a mixture with hygroscopic excipients like anhydrous oxalic acid, moisture can be transferred from the levothyroxine sodium pentahydrate to the excipient, causing the drug to dehydrate to the monohydrate form even in a sealed container. nih.govconsensus.appumn.edu
Table 1: Effect of Relative Humidity (RH) on Levothyroxine Sodium Hydrate Stability
| Condition | Observation | Reference |
| 40°C / 90% to 15% RH | Gradual loss of one water molecule from pentahydrate | nih.govconsensus.appumn.edu |
| 40°C / 0% RH (3 hours) | Pentahydrate converts to monohydrate (loss of 4 water molecules) | nih.govconsensus.appumn.edu |
| 25°C & 40°C / <30% RH | Pentahydrate loses water molecules | nih.gov |
| RT & 40°C / 4-6% RH | Changes in the crystal lattice (decrease in d-spacing) | researchgate.netnih.gov |
| High Humidity | Monohydrate can revert to pentahydrate | researchgate.net |
Amorphous and Crystalline Phase Transitions in the Solid State
Beyond the interconversion of its crystalline hydrates, levothyroxine sodium can also exist in an amorphous form. google.comgoogle.com Amorphous materials lack the long-range molecular order of crystalline solids and often exhibit different physical properties, including higher reactivity and hygroscopicity.
The amorphous form of levothyroxine sodium can be produced, for example, by dissolving it in a solvent with a carrier like cellulose (B213188) and then drying the mixture. google.com This amorphous state is generally less stable than the crystalline forms. researchgate.net
The transition between amorphous and crystalline states is a key consideration. The physical instability of the solid-state form, such as the conversion from a stable crystalline hydrate to a less stable form, is often a precursor to chemical degradation. nih.gov The loss of water from the crystalline hydrate can lead to a disordered, or partially amorphous, state. Even when fully dehydrated, the basic packing motif of the original crystal structure can persist to some degree, along with disorder. researchgate.netnih.gov
The presence of oxygen is a critical factor in the stability of dehydrated forms. Dehydrated levothyroxine sodium samples show significant degradation in the presence of molecular oxygen, but remain stable when oxygen is removed. researchgate.netresearchgate.netnih.gov In contrast, the hydrated form is stable in the presence of oxygen. researchgate.netnih.gov This suggests that the water molecules in the crystal lattice play a protective role, and their removal exposes the molecule to oxidative degradation. researchgate.net
Computational Modeling of Crystal Structures and Polymorphic Forms
Computational modeling is an increasingly valuable tool for understanding the solid-state chemistry of pharmaceuticals like levothyroxine sodium. nih.gov These methods allow for the prediction of crystal structures and provide insight into the relative stability of different polymorphic and hydrated forms.
By using computational approaches, researchers can model the packing of molecules in the crystal lattice. This can help in characterizing new polymorphs and understanding the conformational changes that affect properties like halogen bonding and reactivity. researchgate.net For levothyroxine, computational studies can elucidate the role of the side chain and the interconversion between different conformers (cisoid and transoid), which have a significant energy barrier between them. nih.gov
Modeling can also aid in interpreting experimental data, such as powder X-ray diffraction patterns, to solve crystal structures of materials that are difficult to obtain as single crystals, which is the case for some dehydrated forms of levothyroxine sodium. researchgate.netnih.gov A structure solution from powder data of a dehydrated form confirmed that the fundamental packing arrangement is maintained to some extent even after water loss. researchgate.netnih.gov
Furthermore, computational methods can be applied to calculate the relative stability of anhydrous versus hydrated forms, which is crucial for predicting how a drug substance will behave under different processing and storage conditions. acs.org Although still a developing field, these predictive methods offer the potential to complement experimental polymorph screening, saving time and resources in the drug development process. nih.gov
Analytical Chemistry Methodologies for Chemical Compound and Impurity Characterization
Chromatographic Techniques for Purity Profiling and Degradation Product Analysis
Chromatographic methods are fundamental in the separation and quantification of Levothyroxine sodium monohydrate from its related substances and degradation products. These techniques offer high resolution and sensitivity, making them indispensable for quality control.
High-Performance Liquid Chromatography (HPLC) with UV-VIS Detection for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV-VIS) detection is a cornerstone for the quantitative analysis of Levothyroxine sodium monohydrate and its impurities. nih.govjuniperpublishers.com Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode, utilizing a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.
Methodologies are developed and validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). globalresearchonline.net A typical method involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or sulfamic acid buffer) and an organic modifier like acetonitrile (B52724) or methanol. globalresearchonline.netnih.gov The pH of the mobile phase is a critical parameter, often adjusted to control the ionization and retention of Levothyroxine and its impurities. globalresearchonline.net
Detection is commonly performed at a wavelength of 225 nm, where Levothyroxine exhibits significant absorbance. globalresearchonline.netnih.govresearchgate.net The quantitative determination is achieved by comparing the peak area of the analyte in a sample to that of a reference standard of known concentration. These methods are capable of separating Levothyroxine from its known impurities, such as Liothyronine (B1675554), and various degradation products that may form under stress conditions like exposure to light, heat, and humidity. juniperpublishers.com
| Parameter | Typical Conditions/Values | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., YMC Pack Pro C18 RS, 150 x 4.6 mm, 3µm) | nih.gov |
| Mobile Phase | Buffer (e.g., pH 3.9) and Acetonitrile/Methanol mixture | nih.gov |
| Flow Rate | 0.8 - 1.5 mL/min | nih.govresearchgate.net |
| Detection Wavelength | 225 nm | nih.govresearchgate.net |
| Linearity Range (Levothyroxine) | 1-10 µg/mL | nih.gov |
| Linearity Range (Impurities) | 1-7 µg/mL | nih.gov |
Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) for Comprehensive Impurity Profiling
For a more in-depth and comprehensive analysis of impurities, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS/MS) is an exceptionally powerful tool. researchgate.netresearchgate.net This technique offers superior resolution, speed, and sensitivity compared to conventional HPLC. The coupling with HRMS allows for the accurate mass measurement of parent ions and their fragments, facilitating the identification and structural elucidation of known and unknown impurities, even at trace levels. researchgate.netresearchgate.net
This methodology has been instrumental in identifying numerous previously unknown impurities in Levothyroxine sodium, including degradation products arising from deiodination, aliphatic chain oxidation, and the formation of dimers. researchgate.netresearchgate.net The use of tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the parent ions and analyzing the resulting fragment ions. This fragmentation pattern serves as a fingerprint for the specific impurity, aiding in its unambiguous identification. On-line hydrogen-deuterium (H/D) exchange experiments can also be incorporated to provide additional structural information. researchgate.netresearchgate.net
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| UHPLC-HRMS/MS | Comprehensive impurity profiling | Detection of 71 impurities in a 3-minute analysis time. | researchgate.net |
| Structural elucidation of unknown impurities | Characterization of 24 previously unknown compounds. | researchgate.net | |
| Identification of new impurity classes | Introduction of two new classes of Levothyroxine sodium impurities. | researchgate.net |
Ion Exchange HPLC for Specific Quantitative Determinations
Ion Exchange High-Performance Liquid Chromatography (IE-HPLC) presents an alternative approach for the specific quantitative determination of Levothyroxine sodium. This technique separates molecules based on their net charge, which is influenced by the pH of the mobile phase. Given that Levothyroxine possesses both acidic (phenolic hydroxyl and carboxylic acid) and basic (amino) functional groups, its charge state can be manipulated to achieve separation on an ion-exchange column.
A validated ion-exchange HPLC method has been developed for the quantification of Levothyroxine. chemicalbook.comnih.gov This method was found to be simple, specific, precise, and accurate, making it suitable for quality control assays. chemicalbook.comnih.gov The low limits of detection (LOD) and quantification (LOQ) achieved with this method allow for the accurate measurement of Levothyroxine in various pharmaceutical preparations. chemicalbook.comnih.gov
| Parameter | Conditions/Values | Reference |
|---|---|---|
| Column | HiQ sil NH2 | chemicalbook.com |
| Mobile Phase | Acetonitrile and Acetate buffer (pH 4.25) in a 55:45 (v/v) ratio | chemicalbook.com |
| Flow Rate | 1.2 mL/min | chemicalbook.com |
| Detection Wavelength | 252 nm | chemicalbook.com |
| Retention Time | Approximately 3.03 minutes | nih.gov |
Thin-Layer Chromatography (TLC) for Byproduct Identification
Thin-Layer Chromatography (TLC) serves as a valuable qualitative and semi-quantitative tool for the identification of byproducts in Levothyroxine sodium. While not as powerful as HPLC in terms of resolution and quantification, TLC is a simple, rapid, and cost-effective method for screening and preliminary identification of impurities.
For the analysis of thyroidal drugs, silica gel plates are commonly used as the stationary phase. A suitable developing solvent system is chosen to achieve separation of the components based on their differential partitioning between the stationary and mobile phases. One reported method for the detection of thyroxine in liothyronine sodium utilizes a solvent system of butanol-acetone-ammonia (30+55+15). oup.com
After development, the separated spots are visualized. Since Levothyroxine and its related compounds are often colorless, visualization techniques are employed. This can include viewing the plate under UV light if the compounds are UV-active, or by spraying the plate with a suitable visualizing reagent that reacts with the compounds to produce colored spots. nih.gov A 2,7-dichlorofluorescein solution has been used as a spray reagent for this purpose. oup.com The identification of byproducts is achieved by comparing their retention factor (Rf) values with those of known standards.
Advanced Spectroscopic and Spectrometric Characterization Techniques
Spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation of Levothyroxine sodium monohydrate and its impurities, providing detailed information about their molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) for Structural Elucidation of Impurities
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the chemical structure of molecules. For the characterization of Levothyroxine sodium impurities, various NMR experiments are employed, including proton (¹H-NMR), carbon-13 (¹³C-NMR), and two-dimensional (2D-NMR) techniques. researchgate.net
¹H-NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. ¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. For more complex structures, 2D-NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivities between protons and carbons, allowing for the complete and unambiguous structural elucidation of impurities. researchgate.net
NMR is often used in conjunction with mass spectrometry. After initial identification and mass determination by LC-MS, impurities can be isolated and subjected to NMR analysis for definitive structural confirmation. This combined approach has been successfully used to characterize numerous previously unknown impurities in Levothyroxine sodium. researchgate.netresearchgate.net Five novel compounds were unambiguously identified through isolation or synthesis and subsequent NMR spectroscopic investigation. researchgate.net
Mass Spectrometry (MS/MS, MS/MS/MS) for Fragmentation Analysis and Unknown Impurity Identification
Tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MS/MS/MS) are powerful tools for the structural elucidation of Levothyroxine and its impurities. nih.gov These techniques provide detailed fragmentation patterns that serve as fingerprints for molecular identification. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has been instrumental in characterizing the impurity profile of Levothyroxine sodium. nih.govnih.gov
In one study, ultra-high-performance liquid chromatography coupled with data-independent acquisition high-resolution mass spectrometry (UHPLC-DIA-HRMS) was used to investigate Levothyroxine drug products. This approach provided accurate mass-to-charge ratio (m/z) and relative abundance for all detected compounds, enabling the tentative identification of peptides from gelatin capsules used in some formulations. nih.gov
Another investigation utilized HPLC-HRMS/MS to analyze the impurity profile of Levothyroxine sodium, leading to the characterization of 24 previously unknown compounds. nih.gov The study also employed on-line hydrogen/deuterium (H/D) exchange to gain further structural insights. nih.govresearchgate.net For instance, an unknown impurity was identified as a lactose (B1674315) adduct through various analytical studies, including MS/MS analysis. juniperpublishers.com
The fragmentation analysis of Levothyroxine and its related substances provides valuable information for their definitive identification. For example, the transitions of m/z 777.55→731.65 for Levothyroxine and m/z 651.70→605.85 for its metabolite, Liothyronine, are monitored in quantitative bioanalytical methods using LC-ESI-MS/MS. japsonline.com
Table 1: Key Mass Spectrometry Applications in Levothyroxine Sodium Monohydrate Analysis
| Analytical Technique | Application | Key Findings |
| UHPLC-DIA-HRMS | Holistic investigation of drug products. nih.gov | Provided accurate m/z and relative abundance for all detected features. nih.gov |
| HPLC-HRMS/MS | Comprehensive impurity profiling. nih.gov | Characterized 24 previously unknown impurities. nih.gov |
| LC/MS, MS/MS, MS/MS/MS | Identification of unknown impurities. juniperpublishers.com | Identified a temperature-sensitive impurity as a lactose adduct. juniperpublishers.com |
| LC-ESI-MS/MS | Simultaneous quantification of Levothyroxine and Liothyronine. japsonline.com | Established specific ion transitions for accurate measurement. japsonline.com |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis and Trace Impurities
While the provided search results focus heavily on organic impurity analysis and physico-chemical characterization, the application of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a standard technique for elemental analysis in pharmaceuticals. It is used to quantify trace elemental impurities that may be present from the manufacturing process or raw materials. For Levothyroxine sodium monohydrate, ICP-MS would be crucial for ensuring compliance with regulatory limits for heavy metals and other elemental impurities.
Although specific studies on ICP-MS analysis of Levothyroxine sodium monohydrate were not detailed in the provided search results, its use is implied in the broader context of pharmaceutical quality control. Various analytical methods, including ICP-MS, are cited in the literature for the quantitative determination of Levothyroxine for pharmaceutical purposes. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Quantitative Analysis and Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for the qualitative and quantitative analysis of Levothyroxine sodium monohydrate. pensoft.netresearchgate.net The FTIR spectrum provides a unique "fingerprint" of the molecule, allowing for its identification and the characterization of its functional groups. pensoft.net
A study developed and validated an FTIR spectroscopic method for the quantitative determination of Levothyroxine sodium in pharmaceutical tablets. pensoft.net The method involved extracting the active ingredient and measuring the peak band area corresponding to the C=C bond centered at 1409 cm⁻¹. pensoft.netresearchgate.net This method was found to be simple, precise, accurate, and specific. pensoft.net
The characteristic peaks in the FTIR spectrum of Levothyroxine correspond to specific functional groups, which can be used for its identification. researchgate.net
Table 2: Characteristic FTIR Peaks of Levothyroxine
| Wavenumber (cm⁻¹) | Functional Group |
| 517.3 | C-I |
| 1184.89 | C-O (ether) |
| 1409.27 | C=C |
| 1538.82 | N-H |
| 1605.09 | C=O |
Source: researchgate.net
FTIR, combined with chemometric techniques like principal component analysis (PCA), has also been used for the quality control and temporal analysis of Levothyroxine sodium, demonstrating its utility in monitoring drug integrity over time.
Physico-Chemical Characterization in Analytical Quality Control
The solid-state properties of Levothyroxine sodium monohydrate are critical to its stability and bioavailability. Physico-chemical characterization techniques are therefore essential components of analytical quality control.
Powder X-ray Diffraction (PXRD) for Crystalline Purity and Polymorphic Changes
Powder X-ray Diffraction (PXRD) is a key technique for assessing the crystalline purity and identifying polymorphic changes in Levothyroxine sodium. nih.govresearchgate.net The PXRD pattern provides a unique fingerprint for a specific crystalline form.
Studies have used PXRD to monitor changes in the formulation of Levothyroxine sodium tablets under various storage conditions. nih.govresearchgate.net For instance, changes in the crystal structure were observed when Levothyroxine sodium pentahydrate was subjected to conditions of 40°C and 0% relative humidity, leading to the formation of the monohydrate form. nih.gov However, in formulations where Levothyroxine is present in microgram quantities, PXRD may not be sensitive enough to detect these changes. nih.govresearchgate.net
The comparison of PXRD patterns with chemometric analysis has shown that it is an effective technique for drug classification and quality control.
Thermal Analysis (DSC, TGA) in Stability-Indicating Analytical Methods
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to investigate the thermal stability of Levothyroxine sodium monohydrate. nih.gov
TGA studies on Levothyroxine sodium pentahydrate have shown a mass loss corresponding to the release of water molecules from the crystalline structure between 35°C and 103°C. nih.gov The anhydrous form of Levothyroxine sodium is thermally stable up to 156°C, after which decomposition begins. nih.gov
It is important to note that while thermal decomposition can be studied, other factors like light exposure can have a more significant impact on the stability of Levothyroxine sodium in solution. consensus.app Studies have shown that exposure to direct sunlight can lead to significant degradation, while the effect of temperature up to 100°C is negligible over the same period. consensus.app
Analytical Method Development and Validation for Pharmaceutical Quality Control
The development and validation of analytical methods are fundamental to ensuring the quality control of Levothyroxine sodium monohydrate in bulk and pharmaceutical dosage forms. These methods must be accurate, precise, specific, and robust.
Numerous high-performance liquid chromatography (HPLC) methods have been developed and validated for the estimation of Levothyroxine and its related substances. nih.govjneonatalsurg.comglobalresearchonline.net These methods are validated according to the guidelines of the International Conference on Harmonisation (ICH). globalresearchonline.net
A validated reverse-phase HPLC (RP-HPLC) method, for example, demonstrated excellent linearity, accuracy, and precision for the quantification of Levothyroxine. jneonatalsurg.com The validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. jneonatalsurg.comglobalresearchonline.net
Table 3: Example of Validation Parameters for a Validated RP-HPLC Method for Levothyroxine
| Parameter | Result |
| Linearity Range | 0.08–0.8 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy | Within 95–105% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.09 µg/mL |
Source: jneonatalsurg.com
The development of stability-indicating analytical methods is particularly important for Levothyroxine, given its susceptibility to degradation. nih.gov These methods are designed to separate the active pharmaceutical ingredient from its degradation products, allowing for an accurate assessment of the drug's stability over time. nih.gov
Impurity Profiling and Structural Characterization
Identification and Structural Elucidation of Process-Related Impurities
Process-related impurities in levothyroxine sodium monohydrate can originate from starting materials, synthetic intermediates, or by-products formed during its chemical synthesis. veeprho.com The specific impurity profile is often dependent on the synthetic route employed. researchgate.net Thorough purification and rigorous quality control measures are necessary to minimize these impurities in the final active pharmaceutical ingredient (API).
The identification and structural elucidation of these impurities are primarily accomplished using advanced analytical techniques. High-performance liquid chromatography (HPLC) is a fundamental tool for separating impurities from the main compound. nih.gov For structural characterization, a combination of high-resolution mass spectrometry (HRMS/MS) and nuclear magnetic resonance (NMR) spectroscopy is often used. nih.govresearchgate.net These methods provide detailed information on the molecular weight and structure of the impurities, enabling their precise identification. For instance, comprehensive studies have utilized HPLC-HRMS/MS, on-line hydrogen/deuterium exchange, and NMR to characterize numerous previously unknown impurities, leading to a more complete understanding of the impurity profile. nih.govresearchgate.netelsevierpure.com
Characterization of Degradation Products Formed Under Stress Conditions (e.g., Liothyronine (B1675554), N-methyl amide, T4-amine O-methyl, T4-acetamide, N-acyl-T4, N-formyl-T4)
Levothyroxine is susceptible to degradation when exposed to stress factors like heat, humidity, and light, which can compromise the stability of the final product. brighton.ac.uk Forced degradation studies are performed to identify potential degradation products and understand the degradation pathways. researchgate.net
Several key degradation products have been identified and characterized:
Liothyronine (T3): A primary and biologically active degradation product, often formed through deiodination of levothyroxine. Its presence is a critical quality attribute due to its higher hormonal potency. researchgate.net
N-formyl-T4: This impurity can be synthesized by reacting levothyroxine with formic acid and acetic anhydride. e-journals.in It is considered a significant degradation product.
T4-acetamide: This impurity is prepared by the acylation of levothyroxine. e-journals.in
N-acyl-T4: Formed via N-acylation using acetic anhydride. e-journals.in
Lactose (B1674315) Adducts: In tablet formulations containing lactose as an excipient, a Maillard reaction between levothyroxine and lactose can occur, especially under heat stress, forming a specific lactose adduct impurity. juniperpublishers.comnih.gov
Other degradation products that have been synthesized and characterized for use as reference standards include N-methyl amide and T4-amine O-methyl . e-journals.in
The characterization of these products requires sophisticated analytical approaches. Techniques like UHPLC and LC/MS/MS are crucial for separating and identifying these compounds, even when they are present in low concentrations. juniperpublishers.com
Strategies for Isolation and Chemical Synthesis of Reference Substances for Impurities
Accurate quantification and validation of analytical methods for impurity profiling depend on the availability of pure reference substances. e-journals.in These standards are typically obtained through two main strategies: isolation from the bulk drug or targeted chemical synthesis. e-journals.indaicelpharmastandards.com
Isolation involves separating the impurity from the API, which can be challenging if the impurity is present at very low levels. e-journals.in Techniques like preparative HPLC are often employed for this purpose. e-journals.in
When isolation is not practical, chemical synthesis is the preferred route. e-journals.in Researchers have reported the successful synthesis of several levothyroxine impurities, including N-methyl amide, T4-amine O-methyl, T4-acetamide, N-acyl-T4, and N-formyl-T4. e-journals.in These synthetic impurities are then thoroughly characterized using spectroscopic methods like IR, NMR, and Mass Spectrometry to confirm their structure and purity, ensuring their suitability as reference standards for analytical development and validation. e-journals.in
Quantitative Determination of Impurity Levels and Purity Assessments
The quantitative analysis of impurities is a critical component of quality control for levothyroxine sodium. globalresearchonline.net Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and robust method used for this purpose. globalresearchonline.netnih.govresearchgate.net These methods are designed to be stability-indicating, meaning they can separate the active ingredient from all potential impurities and degradation products. nih.gov
The chromatographic conditions, including the column, mobile phase composition, flow rate, and detection wavelength (typically 225 nm), are optimized to achieve effective separation. globalresearchonline.netnih.govresearchgate.net For example, a C18 column with a gradient elution using a mobile phase of trifluoroacetic acid and acetonitrile (B52724) can separate levothyroxine from numerous degradation products in a single run. nih.gov
Method validation is performed according to ICH guidelines to ensure accuracy, precision, linearity, and robustness. globalresearchonline.netnih.gov The limits for impurities are set by pharmacopoeias like the USP and Ph. Eur. nih.govphenomenex.com Purity assessments involve calculating the percentage of each individual impurity and the total impurities, which must not exceed the specified thresholds. globalresearchonline.net
Pre Clinical Pharmacological Mechanisms and Biophysical Interactions Excluding Clinical Human Trial Data
Molecular Mechanisms of Thyroid Hormone Receptor Binding and Gene Regulation (in vitro/cellular models)
Levothyroxine, as a synthetic form of thyroxine (T4), exerts its physiological effects primarily after its conversion to the more active metabolite, triiodothyronine (T3). Both T3 and T4 diffuse into the cell nucleus, where they interact with nuclear thyroid hormone receptors (TRs). fda.gov These receptors are ligand-modulated transcription factors that bind to specific DNA sequences known as thyroid hormone response elements (TREs) on target genes, thereby controlling their transcription and subsequent protein synthesis. fda.govnih.govnih.gov
In vitro studies, such as gel shift assays and cross-linking experiments, have been instrumental in elucidating the molecular interactions between TRs and DNA. These studies have demonstrated that the binding of T3 to TRs can significantly influence the receptor's conformation and its affinity for DNA. nih.gov For instance, research using human TRβ produced in Escherichia coli has shown that T3 can induce a conformational change in the receptor, which in turn enhances its monomeric binding to DNA. nih.gov The effect of T3 on the dimeric interaction of TRs with DNA is more complex and can vary depending on the specific arrangement of the TRE half-sites. nih.gov
The transcriptional activity of TRs is further modulated by their interaction with co-regulatory proteins. In the absence of a ligand, TRs often bind to co-repressor proteins, leading to the suppression of gene expression. The binding of T3 triggers a conformational change in the TR, leading to the dissociation of co-repressors and the recruitment of co-activator proteins. This complex then initiates the transcription of target genes.
Luciferase reporter assays are a common in vitro tool used to investigate the transcriptional activity of TRs in response to thyroid hormones. nih.gov These assays allow researchers to quantify the activation or repression of specific gene promoters containing TREs, providing valuable insights into the direct transcriptional targets of TRs. nih.gov
Cellular Uptake and Transport Mechanisms (e.g., Solute Carrier Organic Anion Transporter Family)
The entry of levothyroxine into target cells is not a simple process of passive diffusion but is facilitated by specific carrier-mediated transport systems. oup.com While it was once believed that the lipophilic nature of thyroid hormones allowed them to freely cross the cell membrane, it is now evident that their uptake is an active, energy-dependent process. oup.comrestorativemedicine.org
Several families of transporters have been identified as being involved in the cellular uptake of thyroid hormones, including members of the Solute Carrier (SLC) superfamily. Among these, the Organic Anion Transporting Polypeptides (OATPs), encoded by the SLCO gene family, play a significant role. nih.gov OATPs are multispecific transporters that can mediate the uptake of a wide range of endogenous and exogenous compounds, including thyroid hormones. nih.govrhea-db.org
Specific OATP members, such as OATP1C1, have been shown to be high-affinity transporters for T4, particularly in the brain. nih.gov Other OATPs, including OATP1A2, OATP1B1, and OATP1B3, are also known to transport thyroid hormones. nih.gov The expression of these transporters varies between tissues, contributing to the tissue-specific regulation of thyroid hormone action.
Another important family of thyroid hormone transporters is the Monocarboxylate Transporters (MCTs), particularly MCT8 (encoded by the SLC16A2 gene) and MCT10 (encoded by the SLC16A10 gene). nih.govnih.gov MCT8 is a specific and potent transporter of both T4 and T3 and is widely expressed in various tissues, including the liver, kidney, heart, and brain. nih.gov MCT10 also facilitates the transport of aromatic amino acids in addition to thyroid hormones. nih.gov
The transport of thyroid hormones across the cell membrane can be influenced by various factors, including cellular energy levels and the presence of competing substrates or inhibitors. oup.comrestorativemedicine.org For example, conditions that lead to a decrease in cellular ATP can impair the function of these transporters, leading to reduced intracellular thyroid hormone levels. oup.com
Enzymatic Biotransformation: Deiodination Pathways in Peripheral Tissues (in vitro/animal models)
The biological activity of levothyroxine (T4) is largely dependent on its enzymatic conversion to the more potent triiodothyronine (T3). This biotransformation is primarily carried out by a family of enzymes known as iodothyronine deiodinases. nih.gov These enzymes are selenoenzymes that catalyze the removal of iodine atoms from the thyronine molecule.
There are three main types of deiodinases, each with distinct tissue distributions, substrate specificities, and regulatory mechanisms: nih.gov
Type 1 Deiodinase (D1): Found predominantly in the liver, kidneys, and thyroid gland, D1 is capable of both outer ring deiodination (ORD) to convert T4 to T3 and inner ring deiodination (IRD) to convert T4 to reverse T3 (rT3) and T3 to 3,3'-diiodothyronine (B1196669) (T2). nih.govfrontiersin.org D1 plays a significant role in producing circulating T3 and is sensitive to inhibition by the drug propylthiouracil (B1679721) (PTU). nih.govnih.gov In vivo studies in rats have shown that PTU administration significantly reduces serum T3 levels by inhibiting D1 activity in the liver. nih.gov
Type 2 Deiodinase (D2): D2 is primarily located in the brain, pituitary gland, brown adipose tissue, and skeletal muscle. nih.gov It exclusively catalyzes ORD, making it a key enzyme for the local production of T3 in these tissues. Unlike D1, D2 is insensitive to PTU. nih.gov Animal models have demonstrated the importance of D2 in maintaining intracellular T3 concentrations in specific tissues, even when circulating T3 levels are low. nih.gov
Type 3 Deiodinase (D3): D3 is the main physiological inactivator of thyroid hormones. It exclusively catalyzes IRD, converting T4 to the inactive metabolite rT3 and T3 to T2. nih.gov D3 is found in various tissues, including the brain, skin, and placenta.
The activity of these deiodinases is tightly regulated, allowing for fine-tuned control of thyroid hormone action at both the systemic and local levels. Factors such as nutrient availability and disease states can influence deiodinase expression and activity. For example, studies in rats have shown that fasting can lead to a decrease in hepatic D1 activity, contributing to lower serum T3 levels. nih.gov
Dissolution Kinetics and Pre-clinical Bioavailability Mechanisms (in vitro models, animal studies)
The dissolution of levothyroxine sodium from its solid dosage form is a critical and often rate-limiting step for its subsequent absorption and bioavailability. uri.eduresearchgate.net
Factors Influencing In Vitro Dissolution Rate (pH, Surfactant Presence, Particle Size)
Several factors can significantly influence the in vitro dissolution rate of levothyroxine sodium:
pH: The dissolution of levothyroxine is highly pH-dependent. researchgate.netnih.govjuniperpublishers.com It is an amphoteric molecule with multiple pKa values, resulting in its lowest solubility in the pH range of 4 to 5. juniperpublishers.comnih.gov Consequently, dissolution is generally highest in acidic environments, such as the stomach (pH 1.2), and decreases as the pH increases. juniperpublishers.comnih.gov Studies have shown a significant drop in dissolution rates as the pH moves from 2 to 5. juniperpublishers.com
Surfactant Presence: The presence of surfactants, such as sodium lauryl sulfate (B86663) (SLS), can enhance the dissolution rate of levothyroxine, likely by improving the wetting of the drug particles. nih.govdissolutiontech.com The absence of a surfactant in the dissolution medium can lead to a substantial decrease in the amount of drug dissolved. researchgate.netnih.gov The effect of surfactants can be particularly pronounced in acidic media. nih.gov
Particle Size: A reduction in the particle size of the active pharmaceutical ingredient can lead to an increase in the surface area available for dissolution, which can, in turn, increase the dissolution rate, especially in acidic media. dissolutiontech.com
Correlation Between In Vitro Dissolution and Pre-clinical Bioavailability Parameters (e.g., in hypothyroid dog models)
Establishing a reliable in vitro-in vivo correlation (IVIVC) is crucial for predicting the in vivo performance of a drug from its in vitro dissolution profile. For levothyroxine, this can be challenging due to its narrow therapeutic index and complex absorption process.
Studies in animal models, such as beagle dogs, are often used in the pre-clinical phase to assess the bioavailability of different formulations. dntb.gov.ua However, inconsistencies between in vitro dissolution data and in vivo bioavailability have been observed. nih.gov For instance, a formulation may show faster dissolution in vitro under certain conditions but may not result in a correspondingly higher bioavailability in vivo. nih.gov These discrepancies can be attributed to various factors, including differences in gastrointestinal physiology between the animal model and the in vitro conditions, as well as the influence of formulation excipients on drug absorption. nih.govresearchgate.net
Therefore, while in vitro dissolution testing is a valuable tool, it may not always be a direct surrogate for in vivo bioequivalence, especially for a complex drug like levothyroxine. clinmedjournals.orgfda.gov A comprehensive approach that considers product composition and manufacturing in addition to dissolution data is often necessary to predict in vivo performance. nih.gov
pH-Dependent Solubility Profiles and their Impact on Dissolution
The pH-dependent solubility of levothyroxine directly impacts its dissolution characteristics. nih.govresearchgate.net As an amphoteric molecule, levothyroxine has pKa values of approximately 2.2, 6.7, and 10.1. juniperpublishers.comnih.gov This results in its highest solubility at very low pH (below 2.2) and high pH (above 10.1), with a significant decrease in solubility in the mid-pH range. juniperpublishers.com
This solubility profile explains the observed dissolution behavior. In vitro studies consistently demonstrate that the dissolution of levothyroxine is most rapid and complete in highly acidic media (e.g., pH 1.2), simulating gastric fluid. nih.gov As the pH of the dissolution medium increases to 4.5, the dissolution rate significantly decreases due to the drug's low solubility in this range. nih.gov At a pH of 6.8, which is more representative of the small intestine, the dissolution rate increases again compared to pH 4.5, but may not reach the same extent as in the highly acidic environment. nih.gov
This pH-dependent dissolution has important implications for drug absorption, as the drug must be in a dissolved state to be absorbed. uri.edu Conditions that alter gastric pH, such as the use of proton pump inhibitors, can potentially affect the dissolution and subsequent absorption of levothyroxine. researchgate.netjuniperpublishers.com
Excipient-Active Pharmaceutical Ingredient Interactions Affecting Molecular Dissolution and Absorption (in vitro/pre-clinical models)
The dissolution and subsequent absorption of levothyroxine sodium can be significantly influenced by the excipients used in tablet formulations. In vitro and preclinical studies have demonstrated that the physicochemical properties of these inactive ingredients, such as their hygroscopicity and microenvironmental acidity, are critical factors. umn.eduresearchgate.net
Different excipients can either maintain the stability and promote the dissolution of levothyroxine or lead to its degradation. umn.eduresearchgate.net For instance, hygroscopic excipients like povidone have been shown in preclinical models to cause the partial dehydration of levothyroxine sodium pentahydrate to the monohydrate form when stored in hermetically sealed containers at 40°C. umn.edu When exposed to conditions of 40°C and 75% relative humidity, acidic excipients can induce the disproportionation of levothyroxine sodium, resulting in the formation of the less soluble free acid form of levothyroxine. umn.edu
Studies have identified several excipients that can negatively impact the stability of levothyroxine. In binary powder blends, excipients such as lactose (B1674315) monohydrate, microcrystalline cellulose (B213188), and croscarmellose sodium have been found to cause significant chemical decomposition of levothyroxine sodium pentahydrate. umn.edu Other diluent excipients, including povidone, lactose anhydrous, mannitol, and dibasic calcium phosphate (B84403), can accelerate the degradation of levothyroxine through deamination and decarboxylation reactions. researchgate.net
Conversely, certain excipients have been shown to be compatible with levothyroxine, preserving its physical and chemical stability. These include magnesium stearate (B1226849) and sodium stearyl fumarate. umn.edu Furthermore, the use of alkaline pH modifiers, such as sodium bicarbonate, sodium carbonate, or magnesium oxide, has been demonstrated to improve the stability of levothyroxine sodium pentahydrate in tablets. researchgate.netepa.gov In aqueous slurries, the stability of the active ingredient was observed to improve as the pH of the slurry was increased from 3 to 11. epa.gov
The dissolution profile of levothyroxine tablets is also pH-dependent, exhibiting a V-shaped curve in in-vitro studies. nih.gov The solubility is highest at a pH of 1.2 and 2.4, decreases significantly at a pH of 4.0, reaches its lowest point at pH 5.0, and then gradually increases as the pH becomes more alkaline. nih.gov This highlights the critical role of the formulation's microenvironmental pH, which is influenced by the chosen excipients, on the dissolution of the active pharmaceutical ingredient.
Table 1: Impact of Excipients on Levothyroxine Sodium Pentahydrate Stability in Preclinical Studies
| Excipient Category | Specific Excipients | Observed Effect on Levothyroxine Sodium Pentahydrate | Reference |
| Hygroscopic/Acidic | Povidone, Lactose Monohydrate, Microcrystalline Cellulose, Croscarmellose Sodium, Lactose Anhydrous, Mannitol, Dibasic Calcium Phosphate | Induce partial dehydration, chemical decomposition, and degradation through deamination and decarboxylation. | umn.eduresearchgate.net |
| Compatible | Magnesium Stearate, Sodium Stearyl Fumarate | Did not negatively affect physical and chemical stability. | umn.edu |
| Alkaline pH Modifiers | Sodium Bicarbonate, Sodium Carbonate, Magnesium Oxide | Improved stability and reduced degradation. | researchgate.netepa.gov |
Ionic Liquid Formulations: Synthesis, Solubility Enhancement, and In Vitro Cytotoxicity Studies
To address the solubility challenges of levothyroxine, researchers have explored the synthesis of novel ionic liquid (IL) formulations. researchgate.netnih.govnih.gov This approach involves combining the anionic form of levothyroxine with different organic cations to create new salt forms with potentially improved physicochemical properties. researchgate.netnih.govnih.gov
In one such study, two new ionic liquids based on levothyroxine (T4) were synthesized by pairing the levothyroxine anion with the choline (B1196258) [Ch]⁺ cation and the 1-(2-hydroxyethyl)-3-methylimidazolium [C2OHMiM]⁺ cation, forming [Ch][T4] and [C2OHMiM][T4] respectively. researchgate.netnih.govnih.gov The synthesis of these T4-ILs aimed to enhance the solubility of the drug. researchgate.netnih.govnih.gov
The resulting ionic liquid formulations demonstrated a significant improvement in solubility compared to the conventional levothyroxine sodium salt ([Na][T4]). nih.gov In in-vitro studies, the water solubility of the T4-ILs at 25°C was up to two times higher than that of [Na][T4], and at 37°C, the solubility was enhanced by up to three times. nih.gov While the solubility of levothyroxine in a phosphate-buffered saline (PBS) solution is considerably lower than in water, the new ionic liquid formulations still showed improved solubility in this medium as well as in serum. nih.gov
In addition to solubility, the in-vitro cytotoxicity of these novel formulations was assessed. researchgate.netnih.govnih.gov The study utilized L929 cells to evaluate the toxicity of the synthesized T4-ILs. researchgate.netnih.gov The results indicated that the new ionic liquid formulations, particularly [C2OHMiM][T4], did not exhibit significant cytotoxicity against this cell line. researchgate.netnih.govnih.gov This suggests that these novel formulations could be a promising and biocompatible alternative to the commercially available sodium salt. researchgate.netnih.govnih.gov
Table 2: Solubility Enhancement of Levothyroxine Ionic Liquid Formulations
| Compound | Solubility Enhancement in Water at 25°C (vs. [Na][T4]) | Solubility Enhancement in Water at 37°C (vs. [Na][T4]) | Reference |
| [Ch][T4] | Up to 2x | Up to 3x | nih.gov |
| [C2OHMiM][T4] | Up to 2x | Up to 3x | nih.gov |
Formulation Science and Drug Delivery System Research Non Clinical, Focus on Chemical Aspects
Impact of Excipients on Chemical Stability and Physical Form of Levothyroxine Sodium Monohydrate in Formulations
The chemical stability and physical form of levothyroxine sodium are significantly influenced by the excipients used in its formulation. nih.govresearchgate.net Although often considered inert, excipients can interact with the active pharmaceutical ingredient (API), leading to degradation and affecting the product's potency and stability. nih.govnih.gov The hygroscopicity and microenvironmental acidity of excipients are critical factors determining both the physical and chemical stability of levothyroxine sodium. acs.orgumn.edupharmaexcipients.comnih.gov
Under certain storage conditions, such as in hermetically sealed containers at 40°C, hygroscopic excipients like povidone can cause the partial dehydration of levothyroxine sodium pentahydrate to form the more reactive levothyroxine sodium monohydrate. acs.orgumn.edupharmaexcipients.comnih.gov When exposed to conditions of high humidity (40°C/75% RH), acidic excipients can lead to the disproportionation of the salt, resulting in the formation of the free acid form of levothyroxine. acs.orgumn.edupharmaexcipients.comnih.gov
Studies have shown that certain excipients can cause significant chemical decomposition of levothyroxine sodium. For instance, lactose (B1674315) monohydrate, microcrystalline cellulose (B213188), and croscarmellose sodium have been found to promote pronounced chemical degradation. acs.orgumn.edupharmaexcipients.com The use of reducing sugars like lactose can also lead to the Maillard condensation reaction with the primary amino group of levothyroxine sodium, causing its decomposition. researchgate.net Similarly, crospovidone, povidone, and sodium lauryl sulfate (B86663) have been identified as excipients that can cause significant degradation of the API through deiodination and deamination. nih.govresearchgate.net
Conversely, some excipients have demonstrated better compatibility with levothyroxine sodium. Magnesium stearate (B1226849), sodium stearyl fumarate, and alkaline pH modifiers have been shown to not adversely affect the physical and chemical stability of the API under accelerated stability testing conditions. acs.orgumn.edupharmaexcipients.com Furthermore, the use of excipients like dibasic calcium phosphate (B84403) along with a basic pH modifier such as sodium carbonate, sodium bicarbonate, or magnesium oxide has been suggested to improve the stability of levothyroxine sodium pentahydrate tablets. nih.gov
The following table summarizes the impact of various excipients on the stability of levothyroxine sodium:
Table 1: Impact of Excipients on Levothyroxine Sodium Stability
| Excipient Category | Specific Excipient | Observed Impact on Levothyroxine Sodium Stability | Reference(s) |
|---|---|---|---|
| Hygroscopic Excipients | Povidone | Induces partial dehydration to levothyroxine sodium monohydrate. | acs.org, umn.edu, pharmaexcipients.com, nih.gov |
| Crospovidone | Causes significant API degradation (deiodination and deamination). | nih.gov, researchgate.net | |
| Acidic Excipients | Various | Can induce salt disproportionation to the free acid form. | acs.org, umn.edu, pharmaexcipients.com, nih.gov |
| Fillers/Binders | Lactose Monohydrate | Causes pronounced chemical decomposition; potential for Maillard reaction. | acs.org, researchgate.net, umn.edu, pharmaexcipients.com |
| Microcrystalline Cellulose | Causes pronounced chemical decomposition. | acs.org, umn.edu, pharmaexcipients.com | |
| Dibasic Calcium Phosphate | Can improve stability when used with a basic pH modifier. | nih.gov | |
| Disintegrants | Croscarmellose Sodium | Causes pronounced chemical decomposition. | acs.org, umn.edu, pharmaexcipients.com |
| Lubricants | Magnesium Stearate | Does not negatively affect physical and chemical stability. | acs.org, umn.edu, pharmaexcipients.com |
| Sodium Stearyl Fumarate | Does not negatively affect physical and chemical stability. | acs.org, umn.edu, pharmaexcipients.com | |
| Surfactants | Sodium Lauryl Sulfate | Causes significant API degradation (deiodination and deamination). | nih.gov, researchgate.net |
| Alkaline pH Modifiers | Sodium Carbonate, Sodium Bicarbonate, Magnesium Oxide | Can improve stability. | nih.gov |
Strategies for Enhancing Chemical Stability in Pharmaceutical Formulations
Given the susceptibility of levothyroxine sodium to degradation from factors like moisture, light, and oxygen, several strategies are employed to enhance its chemical stability in pharmaceutical formulations. google.commdpi.com
Moisture Control and Packaging Innovations:
Moisture is a critical factor in the degradation of levothyroxine sodium. nih.gov Therefore, controlling moisture content during manufacturing and storage is paramount. The choice of packaging plays a crucial role in protecting the drug from environmental humidity. nih.gov Studies have shown that blister packaging, particularly cold form blister packs, is more effective at preserving the physicochemical properties and potency of levothyroxine tablets compared to high-density polyethylene (B3416737) (HDPE) bottles and amber vials, especially under conditions of high humidity. bohrium.com Tablets stored in blister packs showed minimal changes in moisture content, hardness, and disintegration time, while those in bottles exhibited alterations over time. bohrium.com The potency of blister-packaged tablets remained consistent (99.6% at day 105), whereas a decrease was observed for bottled tablets (93.9% at day 105). bohrium.com
Use of Antioxidants:
The oxidative degradation of levothyroxine sodium can be inhibited by the inclusion of antioxidants in the formulation. Butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) are examples of antioxidants that can be added to tablet formulations to enhance stability. google.com Formulations containing these antioxidants have shown improved stability against oxidative degradation. google.com
Formulation pH and Excipient Selection:
The pH of the formulation can influence the stability of levothyroxine sodium. mdpi.com The degradation of levothyroxine is slowest in the pH range of 8 to 10. researchgate.net The careful selection of excipients to create a more alkaline microenvironment within the formulation can help to prevent potency loss over the product's shelf life. nih.govmdpi.com
Physicochemical Properties of Alternative Delivery Formulations (e.g., Liquid Solutions, Soft Gel Capsules) Relevant to API Stability
To address some of the stability and bioavailability issues associated with solid oral dosage forms, alternative delivery formulations such as liquid solutions and soft gel capsules have been developed. nih.govresearchgate.net These formulations are designed to eliminate potential malabsorption issues by circumventing the need for tablet disintegration and dissolution. nih.gov
Liquid Solutions:
Liquid formulations of levothyroxine offer an alternative for patients who have difficulty swallowing tablets. However, the stability of extemporaneously compounded oral liquid levothyroxine formulations can be a concern. Studies have shown wide variations in the percentage of labeled strength of levothyroxine in compounded liquid preparations, with a significant decrease in potency over a 34-day period. nih.gov These inconsistencies may be due to product degradation or issues with aliquot sampling from a suspension. nih.gov
In contrast, commercially available, FDA-approved liquid levothyroxine formulations packaged in monodose ampules have demonstrated consistent and predictable potency and stability. biospace.com One such formulation, containing only levothyroxine, glycerol, and water, is designed for enhanced tolerability and absorption. biospace.com The stability of liquid formulations can also be enhanced through the use of suitable excipients, such as buffering agents and co-solvents like propylene (B89431) glycol, to maintain a stable pH and prevent degradation. google.com
Soft Gel Capsules:
Soft gel capsules represent another novel formulation designed to improve the delivery of levothyroxine. nih.govresearchgate.net By encapsulating the drug in a liquid or semi-solid matrix within a gelatin shell, these formulations can protect the API from environmental factors and potentially enhance its solubility and absorption.
Development of Sustained-Release Systems for Levothyroxine Sodium (Formulation aspects for pre-clinical evaluation)
The development of sustained-release delivery systems for levothyroxine aims to improve patient compliance by reducing the frequency of administration. nih.govresearchgate.net Research in this area has focused on the use of biodegradable polymers to create microparticles capable of providing prolonged drug release.
One approach involves the use of biocompatible and biodegradable polyesters, such as poly(ᴅ,ʟ-lactide-co-glycolide) (PLGA) and poly(ᴅ,ʟ-lactide) (PLA), to produce levothyroxine-loaded microparticles. nih.gov These microparticles can be formulated using methods like emulsification-solvent evaporation. nih.gov
In a comparative study, both PLGA and PLA were used to create microparticles of similar size (approximately 1.9 µm) and zeta potential (around -22.0 mV). However, PLA microparticles exhibited a significantly higher drug loading (6.1% vs. 4.4%) and encapsulation efficiency (36.8% vs. 26.1%) compared to their PLGA counterparts. nih.gov
Both types of microparticles displayed a biphasic release pattern in vitro, characterized by an initial rapid release phase followed by a slower, sustained release. PLA microparticles demonstrated a slower rate of release compared to PLGA microparticles. nih.gov In vivo studies have also shown a similar biphasic release profile, with an initial burst release followed by a slower release over the subsequent 10 days. nih.gov These findings suggest the potential of polyester (B1180765) microparticles as a long-acting injectable therapy for thyroid hormone replacement. nih.gov
Table 2: Comparison of PLA and PLGA Microparticles for Sustained Release of Levothyroxine
| Parameter | Poly(ᴅ,ʟ-lactide) (PLA) Microparticles | Poly(ᴅ,ʟ-lactide-co-glycolide) (PLGA) Microparticles | Reference |
|---|---|---|---|
| Size | ~1.9 µm | ~1.9 µm | nih.gov |
| Zeta Potential | ~ -22.0 mV | ~ -22.0 mV | nih.gov |
| Drug Loading | 6.1% | 4.4% | nih.gov |
| Encapsulation Efficiency | 36.8% | 26.1% | nih.gov |
| In Vitro Release | Slower biphasic release | Faster biphasic release | nih.gov |
Aggregation Phenomena of Levothyroxine Sodium in Aqueous Solutions and its Impact on Apparent Solubility
The solubility of levothyroxine sodium in aqueous solutions is a complex phenomenon influenced by factors such as pH and the tendency of the molecule to form aggregates. researchgate.net Levothyroxine is a weak acid, and its solubility is pH-dependent, with the lowest solubility observed in the pH range of 4 to 5. researchgate.net As the pH increases, the solubility also increases. researchgate.net
The ionization state of the levothyroxine molecule can lead to the formation of aggregates, which in turn affects its behavior in solution. researchgate.net Interestingly, the formation of large aggregates in aqueous media may allow the compound to reach concentrations that are higher than its intrinsic solubility might suggest. researchgate.net
The kinetics of deiodination, a primary degradation pathway for levothyroxine in aqueous solution, are also influenced by pH. nih.gov In acidic solutions, the degradation kinetics involve proton attack on the anion and dianion forms of the molecule, while in alkaline solutions, water attacks these species. nih.gov
The aqueous solubility of levothyroxine sodium is reported to be low. mdpi.com To enhance its solubility, various strategies have been explored, including the formation of ionic liquids. By combining the levothyroxine anion with cations like choline (B1196258) or 1-(2-hydroxyethyl)-3-methylimidazolium, it is possible to create new salt forms with improved water solubility. mdpi.com For example, these ionic liquid formulations have shown a two- to three-fold increase in water solubility at both 25°C and 37°C compared to the sodium salt. mdpi.com
Regulatory Science and Quality Control in Pharmaceutical Development
Evolution of Quality Control Standards and Pharmacopoeial Monographs (e.g., USP, BP)
The quality control standards for levothyroxine sodium have undergone significant evolution, largely driven by concerns over product stability and potency. juniperpublishers.comnih.gov Historically, the acceptable range for the active pharmaceutical ingredient (API) in tablet formulations was wider. For instance, the United States Pharmacopeia (USP) previously allowed a potency range of 90.0% to 110.0% of the labeled amount. uspnf.compharmacopeia.cn
In response to reports of sub-potency and therapeutic failures, regulatory agencies and pharmacopoeial bodies took action. clinmedjournals.orgjuniperpublishers.comnih.gov On October 3, 2007, the U.S. Food and Drug Administration (FDA) mandated a tighter potency specification of 95.0% to 105.0% to be maintained throughout the product's shelf life. uspnf.comservice.gov.uk The USP subsequently revised its monograph for Levothyroxine Sodium Tablets to align with this stricter requirement, with the change becoming official in October 2009. uspnf.comnih.gov This harmonization aimed to ensure that patients consistently receive the intended dose of the medication. uspnf.com
Similarly, the British Pharmacopoeia (BP) has also established its own standards. While the USP moved to a 95.0% to 105.0% assay limit, the BP maintained a limit of 90.0% to 105.0%, allowing for some degradation over the shelf-life, which was considered clinically acceptable for the majority of patients. service.gov.uknih.govsci-hub.box These differing standards between major pharmacopoeias highlight the ongoing international discussion regarding the most appropriate quality attributes for this critical drug. sci-hub.boxnih.gov
The evolution of these monographs also reflects advancements in analytical capabilities and a deeper understanding of the drug's stability challenges. juniperpublishers.comservice.gov.uk
Regulatory Considerations for Active Pharmaceutical Ingredient (API) Quality and Formulation Consistency
Regulatory bodies like the FDA and the European Medicines Agency (EMA) place significant emphasis on the quality of the levothyroxine sodium API and the consistency of its final formulation. niir.orgprnewswire.co.uk Manufacturers are required to adhere to Good Manufacturing Practices (GMP) to ensure their products meet established quality criteria consistently. pharmacompass.com
Key regulatory considerations include:
API Purity and Impurity Profile: The API must meet stringent purity requirements as defined in the relevant pharmacopoeia. uspnf.compharmacopeia.cn The manufacturing process is detailed in a Drug Master File (DMF) submitted to regulatory agencies, which includes information on chemical properties, manufacturing facilities, and procedures. pharmacompass.com
Formulation Stability: Due to the known instability of levothyroxine, especially its susceptibility to degradation from heat and humidity, formulation plays a critical role. juniperpublishers.comjuniperpublishers.comnih.gov The choice of excipients (inactive ingredients) is scrutinized as they can significantly impact the drug's stability. juniperpublishers.comnih.gov Studies have shown that certain excipients, such as crospovidone and povidone, can accelerate degradation. juniperpublishers.comnih.gov
Consistency Between Batches: Manufacturers must demonstrate that every batch of the drug product is consistent in terms of potency, purity, and performance. prnewswire.co.uk This is crucial for a narrow therapeutic index drug where small variations can lead to therapeutic failure or adverse events. juniperpublishers.com The FDA's declaration of levothyroxine sodium as a "new drug" in 1997 required all manufacturers to submit New Drug Applications (NDAs), ensuring all products on the market met the same high standards for quality and stability. juniperpublishers.comnih.gov
Analytical Methodologies for Regulatory Compliance (e.g., Assay Limits, Impurity Limits)
To ensure that levothyroxine sodium and its formulations meet the strict regulatory requirements, a suite of sophisticated analytical methodologies is employed. High-Performance Liquid Chromatography (HPLC) is the cornerstone for assay and impurity testing. researchgate.netresearchgate.netpharmacompass.com
Assay Limits: The assay determines the amount of active drug in the formulation. As mandated by the FDA and reflected in the USP, the acceptance criteria for levothyroxine sodium tablets are between 95.0% and 105.0% of the labeled amount. uspnf.comuspnf.comusp.org This ensures the product remains potent throughout its shelf life.
Impurity Limits: The primary process-related impurity and degradation product of concern is liothyronine (B1675554). The USP sets a specific limit for liothyronine in the final drug product. pharmacopeia.cnnih.gov Other potential impurities are also monitored and controlled.
The table below summarizes typical analytical methods and limits found in pharmacopoeial monographs.
| Parameter | Methodology | Typical Specification (USP) | Purpose |
| Assay | HPLC | 95.0% - 105.0% of labeled amount | To ensure the correct potency of the drug product. |
| Identification | HPLC, Infrared Absorption | Conforms to reference standard | To confirm the identity of the active pharmaceutical ingredient. |
| Liothyronine Impurity | HPLC | Not more than 2.0% | To control the level of the most significant related substance. |
| Dissolution | Apparatus 2 (Paddle) or other specified apparatus | Varies by product, e.g., NLT 80% dissolved in 45 min | To ensure the drug dissolves appropriately for absorption. |
| Water Content | Karl Fischer Titration | NMT 11.0% for the API | To control the amount of water in the hydrated form of the API. |
This table provides a general overview. Specific details and methods can vary based on the product and the current pharmacopoeial edition. pharmacopeia.cnuspnf.comuspnf.comnih.govuspnf.com
The development of these analytical methods is itself a rigorous process, requiring validation to demonstrate accuracy, precision, specificity, and linearity to the satisfaction of regulatory agencies. nih.govpharmacompass.com
Scientific Basis for Bioequivalence Assessment Methodologies: Focus on In Vitro Dissolution and Pre-clinical Absorption Concepts
Demonstrating bioequivalence (BE) between a generic levothyroxine sodium product and the reference listed drug is a complex regulatory challenge. nih.govresearchgate.net This is primarily because the exogenously administered drug is indistinguishable from the body's own endogenous thyroxine. medscape.com
In Vitro Dissolution: A critical component of BE assessment is in vitro dissolution testing. fda.govfederalregister.gov This laboratory test measures the rate and extent to which the active drug dissolves from the tablet in a specified medium. The USP provides multiple dissolution test methods to accommodate different FDA-approved product formulations. uspnf.comresearchgate.net For two products to be considered equivalent in vitro, their dissolution profiles must be similar, often assessed using a similarity factor (f2). nih.gov Given that levothyroxine sodium is classified as a Biopharmaceutics Classification System (BCS) Class III drug (high solubility, low permeability), its absorption is more sensitive to permeability factors than dissolution, as long as the drug dissolves rapidly and completely. nih.gov
Pre-clinical Absorption Concepts: Pre-clinical studies, often in animal models, can provide insights into the absorption characteristics of a formulation before human trials. rsc.org These studies help to understand how different excipients and manufacturing processes might affect the drug's absorption. For levothyroxine, which has pH-dependent solubility, understanding its behavior in the gastrointestinal tract is crucial. juniperpublishers.comnih.gov Its solubility is highest in the low pH environment of the stomach. juniperpublishers.com
The FDA provides specific guidance for industry on conducting in vivo pharmacokinetic and bioavailability studies, as well as in vitro dissolution testing for levothyroxine sodium tablets. fda.govfederalregister.gov While in vivo studies in humans are the gold standard, the challenges of correcting for baseline endogenous hormone levels have led to extensive debate and refinement of study protocols. medscape.comnih.govresearchgate.net Therefore, robust in vitro and pre-clinical data are essential for supporting a waiver of in-vivo testing for certain strengths and for ensuring product quality and consistency. fda.gov
Importance of Physical Form and Stability in Meeting Regulatory Requirements
The physical form, or solid-state properties, of levothyroxine sodium monohydrate is a critical quality attribute with direct implications for stability and regulatory compliance. The compound is known to be labile, and its stability can be influenced by its physical form and the surrounding microenvironment within the formulation. juniperpublishers.comnih.gov
Hydration State: Levothyroxine sodium can exist in different hydration states, including the pentahydrate and monohydrate forms. nih.govresearchgate.net The pentahydrate can dehydrate to the more reactive monohydrate depending on formulation and storage conditions. researchgate.net Changes in hydration state can occur during manufacturing or storage and may affect the drug's stability. nih.gov It is crucial that these forms are well-characterized and controlled to ensure consistent product quality.
Polymorphism: While not as extensively discussed in the provided context for levothyroxine sodium specifically, polymorphism (the ability of a solid material to exist in multiple crystalline forms) is a general concern in pharmaceutical development. Different polymorphs can have different solubilities, dissolution rates, and stability profiles, which would be of significant regulatory interest.
Impact of Excipients: The choice of excipients is paramount for maintaining the stability of the physical form. nih.gov Hygroscopic (water-absorbing) excipients can draw moisture into the tablet, potentially accelerating degradation. juniperpublishers.com Conversely, acidic excipients can create a microenvironment that promotes the disproportionation of the sodium salt to its less stable free acid form. researchgate.net Studies have demonstrated that excipients like crospovidone, povidone, and sodium lauryl sulfate (B86663) can significantly increase the degradation of levothyroxine, particularly in the presence of heat and humidity. juniperpublishers.comnih.gov
Due to these stability concerns, regulatory agencies require extensive stability testing data under various conditions (e.g., accelerated stability at high temperature and humidity) to grant marketing approval and to establish the product's shelf life. nih.govresearchgate.net The frequent recalls of levothyroxine products due to sub-potency underscore the critical importance of controlling the physical form and ensuring formulation stability to meet regulatory requirements. juniperpublishers.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing and characterizing levothyroxine sodium monohydrate in a laboratory setting?
- Methodological Answer : Synthesis requires strict control of hydration states (anhydrous vs. monohydrate) and iodination efficiency. Characterization involves:
- X-ray diffraction (XRD) to confirm crystalline structure.
- High-performance liquid chromatography (HPLC) to assess purity (≥97% per USP standards) .
- Thermogravimetric analysis (TGA) to quantify water content (monohydrate vs. pentahydrate forms) .
- Inductively coupled plasma mass spectrometry (ICP-MS) to verify iodine content and detect impurities like liothyronine (T3) .
Q. How do hydration states of levothyroxine sodium affect its stability in preclinical formulations?
- Methodological Answer : Hydration influences chemical degradation pathways. For stability studies:
- Store samples under controlled humidity (e.g., 25°C/60% RH) and monitor via accelerated stability testing (40°C/75% RH).
- Use Fourier-transform infrared spectroscopy (FTIR) to track hydroxyl group interactions and HPLC to quantify degradation products (e.g., free iodide ions) .
Q. What analytical methods are recommended for detecting impurities in levothyroxine sodium monohydrate?
- Methodological Answer :
- Thin-layer chromatography (TLC) to identify non-iodinated byproducts (Rf value ~0.26 for levothyroxine) .
- Reverse-phase HPLC with UV detection (225 nm) to separate levothyroxine from liothyronine and other analogues .
- Mass spectrometry (MS) for structural confirmation of degradation products .
Advanced Research Questions
Q. How do formulation excipients and processing conditions impact the chemical instability of levothyroxine sodium monohydrate?
- Methodological Answer :
- Excipient screening : Test compatibility with fillers (e.g., lactose monohydrate) and disintegrants (e.g., croscarmellose sodium) using isothermal stress testing (IST) to detect redox reactions .
- Process optimization : Avoid high-shear mixing to prevent mechanochemical degradation. Monitor particle size distribution via laser diffraction .
- Oxygen sensitivity : Conduct stability studies under inert (N₂) vs. ambient conditions to assess oxidation pathways .
Q. What experimental designs resolve contradictions in bioequivalence studies between levothyroxine formulations?
- Methodological Answer :
- Pharmacokinetic (PK) studies : Use a crossover design with frequent TSH/T4 level measurements (0–24 hrs) to account for inter-individual variability .
- Dissolution profiling : Compare formulations using pH-gradient dissolution testing (pH 1.2 to 6.8) to mimic gastrointestinal conditions .
- Statistical analysis : Apply equivalence margins (90% CI within 80–125%) and adjust for covariates like patient age and comorbidities .
Q. Why do some studies report conflicting data on the relationship between levothyroxine sodium stability and hydration state?
- Methodological Answer : Contradictions arise from:
- Hydrate polymorphism : Monohydrate vs. pentahydrate forms exhibit distinct degradation kinetics. Use solid-state NMR to differentiate crystalline phases .
- Environmental controls : Variations in humidity during storage or testing (e.g., open vs. closed systems) alter hydration equilibria. Standardize protocols per ICH Q1A guidelines .
Q. How can researchers improve content uniformity in levothyroxine sodium monohydrate tablets?
- Methodological Answer :
- Microdosing techniques : Use geometric dilution with carriers like microcrystalline cellulose to enhance blend homogeneity .
- Near-infrared spectroscopy (NIRS) for real-time monitoring of API distribution during manufacturing .
- Content uniformity testing : Follow USP <905> guidelines, testing 30 units with acceptance value (AV) ≤15% .
Data Interpretation and Controversies
Q. What methodological flaws explain discrepancies in levothyroxine sodium’s therapeutic efficacy across clinical trials?
- Key Considerations :
- Patient stratification : Failure to control for autoimmune thyroiditis vs. postsurgical hypothyroidism may skew TSH response data .
- Bioanalytical variability : Immunoassays for T4/T3 levels lack specificity compared to LC-MS/MS , leading to false efficacy conclusions .
Q. How should researchers address conflicting reports on levothyroxine sodium’s lipid profile effects?
- Methodological Answer :
- Conduct subgroup analyses by baseline LDL levels and thyroid function (e.g., TSH >5.1 mIU/L vs. euthyroid) .
- Use multivariate regression to adjust for confounders like statin use and dietary iodine intake .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
